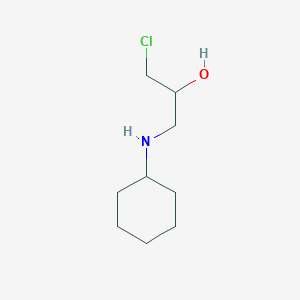

1-Chloro-3-(cyclohexylamino)propan-2-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-Chloro-3-(cyclohexylamino)propan-2-ol involves nucleophilic substitution and condensation reactions. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to form a product through nucleophilic substitution . Another reaction involves the treatment of 1-(4-chlorobenzylamino)-2-methylpropan-2-ol with concentrated sulfuric acid, followed by a reaction with (aryloxymethyl)oxiranes to produce new propan-2-ol derivatives . These methods could potentially be adapted for the synthesis of 1-Chloro-3-(cyclohexylamino)propan-2-ol.

Molecular Structure Analysis

The molecular structure of compounds synthesized from cyclohexylamine can exhibit interesting features such as electronic polarization and intramolecular hydrogen bonding. For instance, the vinylogous amide portion of the synthesized compounds shows electronic polarization, with the oxygen atom carrying a partial negative charge and the nitrogen atom of the cyclohexylamine portion carrying a partial positive charge . Intramolecular hydrogen bonds, such as N-H...N and N-H...O, are also observed, which can affect the overall stability and reactivity of the molecules .

Chemical Reactions Analysis

The chemical reactions involving cyclohexylamine derivatives can lead to various products depending on the reaction conditions and the nature of the reactants. For example, the reaction of indole with 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride followed by treatment with base can produce different products based on the temperature and reaction conditions . These findings suggest that the reactivity of 1-Chloro-3-(cyclohexylamino)propan-2-ol could be influenced by similar factors.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Chloro-3-(cyclohexylamino)propan-2-ol are not directly discussed, the properties of related compounds can provide some insights. The presence of intramolecular hydrogen bonds can influence the solubility and boiling points of these compounds . Additionally, the electronic polarization within the molecules can affect their reactivity and interactions with other molecules . The biological activity of similar compounds, such as their adrenergic blocking and sympatholytic activities, is also noteworthy and could be relevant for the analysis of 1-Chloro-3-(cyclohexylamino)propan-2-ol .

Propriétés

IUPAC Name |

1-chloro-3-(cyclohexylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO/c10-6-9(12)7-11-8-4-2-1-3-5-8/h8-9,11-12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJMFOHODNLXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289995 | |

| Record name | 1-chloro-3-(cyclohexylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-(cyclohexylamino)propan-2-ol | |

CAS RN |

61272-39-7 | |

| Record name | 1-Chloro-3-(cyclohexylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61272-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66039 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061272397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-3-(cyclohexylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1295517.png)